molecular formula C9H6BrIO B12333289 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo-

1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo-

Cat. No.: B12333289
M. Wt: 336.95 g/mol
InChI Key: HIDZVXFDUUNCIP-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- is a compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- can be achieved through several synthetic routes. One common method involves the bromination and iodination of 2,3-dihydro-1H-inden-1-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ketone group in the indenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms in the structure can enhance its binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- can be compared with other similar compounds, such as:

    1H-Inden-1-one, 2,3-dihydro-: Lacks the halogen atoms, making it less reactive in certain chemical reactions.

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Contains different halogen atoms, leading to variations in reactivity and applications.

    2-(6-Bromo-5-fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A structurally related compound with different functional groups, affecting its chemical behavior and uses.

The uniqueness of 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-iodo- lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

6-bromo-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2

InChI Key

HIDZVXFDUUNCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2I)Br

Origin of Product

United States

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